REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([NH:8][C:9]([CH:11]2[N:16]([CH3:17])[CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:10])=[C:6]([CH3:18])[CH:5]=[CH:4][CH:3]=1.Cl.C(=O)([O-])[O-]>>[CH3:1][C:2]1[C:7]([NH:8][C:9]([CH:11]2[N:16]([CH3:17])[CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:10])=[C:6]([CH3:18])[CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
7.4 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=C1NC(=O)C2CCCCN2C)C.Cl
|
Name
|
PEG-SH
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Mepivacaine precipitated within the gel
|
Type
|
ADDITION
|
Details
|
upon mixing All Mepivacaine-loaded gels
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |